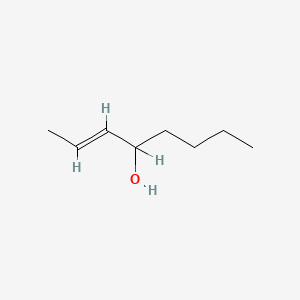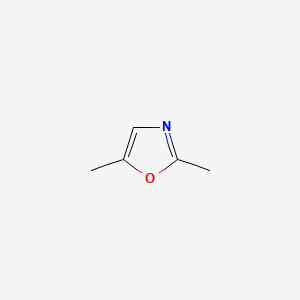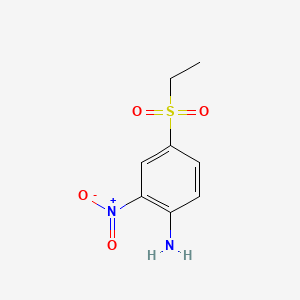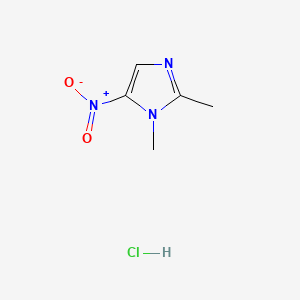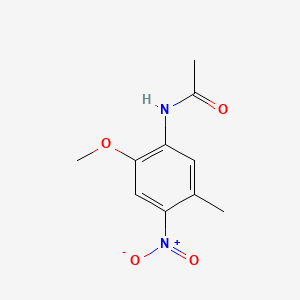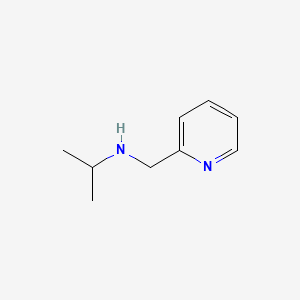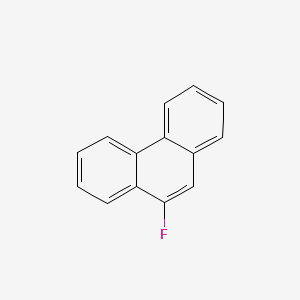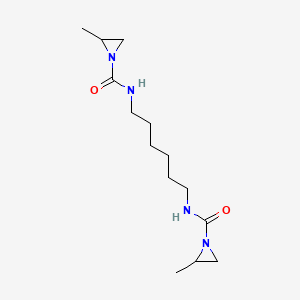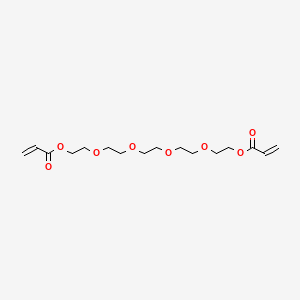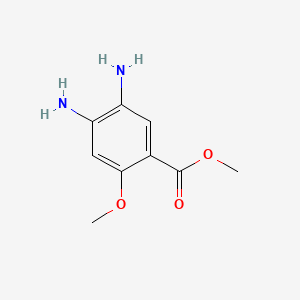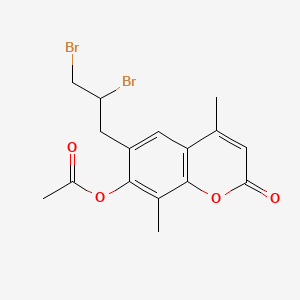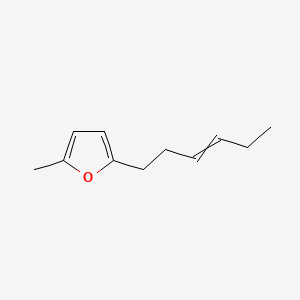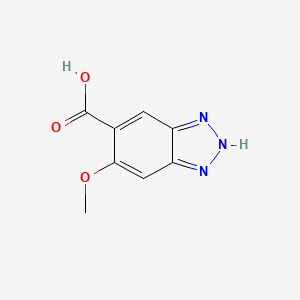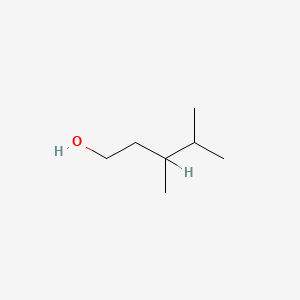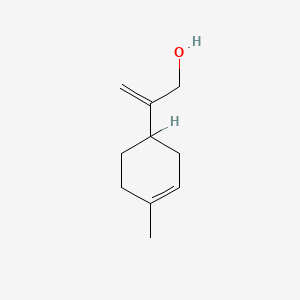
4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol
Overview
Description
(R)-p-Mentha-1, 8-dien-10-ol, also known as 1, 8-menthadien-9-ol or limonene-10-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-p-Mentha-1, 8-dien-10-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-p-mentha-1, 8-dien-10-ol is primarily located in the cytoplasm. Outside of the human body, (R)-p-mentha-1, 8-dien-10-ol can be found in lovage. This makes (R)-p-mentha-1, 8-dien-10-ol a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis Techniques
- A novel strategy for synthesizing substituted benzenes from a similar compound, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, has been developed, showcasing the potential for chemical modifications and derivations of similar compounds for various applications (Das et al., 2009).
Spectroscopy and Solvent Studies
- Research on 4-methyl-2,6-dicarbomethoxyphenol, a compound with structural similarities, explored its spectral response in microheterogeneous media, shedding light on mechanisms of acid-base reactions in biological systems (Misra et al., 2011).
Terpenoid Synthesis
- A method involving (S)-4-hydroxy-2-methylcyclopent-2-en-1-one, a structurally related compound, was developed for terpenoid synthesis, highlighting potential uses in synthesizing natural products and pharmaceuticals (Michalak & Wicha, 2014).
Enantioselective Hydrolysis
- The hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate, a related compound, was optimized for enantioselective synthesis, useful in pharmaceutical applications (Liu et al., 2014).
Alcohol-Oxidation Reactions
- Investigations into the oxidation of alcohols like 1-phenylethyl alcohol and cyclohexanol, which share structural features, provide insights into novel pathways and kinetics relevant to industrial and environmental chemistry (Li et al., 2013).
Molecular Interactions
- Studies on ethanol and cholesterol in organic solvents revealed specific interactions, contributing to understanding molecular mechanisms in biological systems (Daragan et al., 2000).
properties
CAS RN |
3269-90-7 |
|---|---|
Product Name |
4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3 |
InChI Key |
UIMAEYMKYMNCGW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CO |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CO |
density |
0.955-0.977 (20°) |
Other CAS RN |
3269-90-7 38142-45-9 |
physical_description |
Colourless to pale yellow liquid; Clean citrus aroma with mint undertones |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


